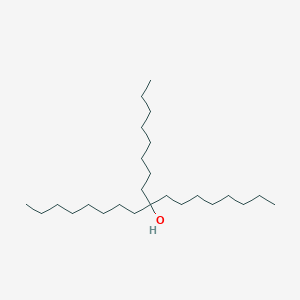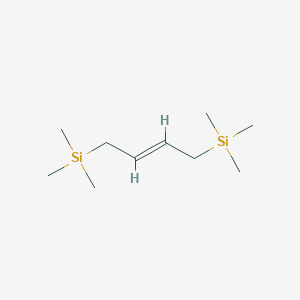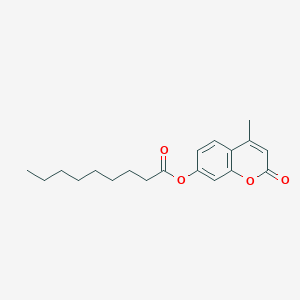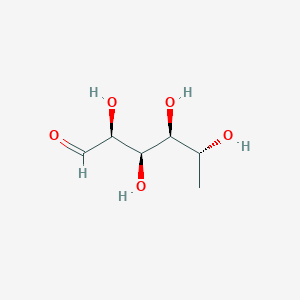
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that is found in red algae. It is a highly versatile compound that has numerous applications in various fields, including food, cosmetics, and pharmaceuticals.
Mécanisme D'action
Erythrulose works by reacting with the amino acids in the skin to produce a brown color. This process is known as the Maillard reaction, which is a non-enzymatic browning reaction that occurs between reducing sugars and amino acids. The resulting product is a brown pigment called melanoidin, which gives the skin a natural-looking tan.
Effets Biochimiques Et Physiologiques
Erythrulose has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has antioxidant properties, which may help to protect the skin from oxidative stress. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the skin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its natural origin, which makes it a safer and more sustainable alternative to synthetic tanning agents. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to produce a more natural-looking tan than other tanning agents, which may make it more desirable for consumers. However, one of the main limitations of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its relatively low stability, which may make it difficult to use in certain formulations.
Orientations Futures
There are several future directions for research on (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal. One area of interest is the development of new synthesis methods that are more efficient and sustainable. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and efficacy of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, particularly in relation to its long-term effects on the skin.
Méthodes De Synthèse
Erythrulose can be synthesized through the oxidation of erythrose, which is a four-carbon sugar. This process involves the use of a strong oxidizing agent, such as potassium permanganate or sodium chlorite. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Erythrulose has been extensively studied for its potential applications in various fields. In the food industry, it is used as a natural sweetener and flavor enhancer. It is also used in the production of baked goods, beverages, and dairy products. In the cosmetics industry, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is used as a self-tanning agent, as it reacts with the amino acids in the skin to produce a brown color. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been studied for its potential applications in pharmaceuticals, including its use in the treatment of diabetes and cancer.
Propriétés
Numéro CAS |
18546-05-9 |
|---|---|
Nom du produit |
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal |
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6+/m1/s1 |
Clé InChI |
PNNNRSAQSRJVSB-ZXXMMSQZSA-N |
SMILES isomérique |
C[C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



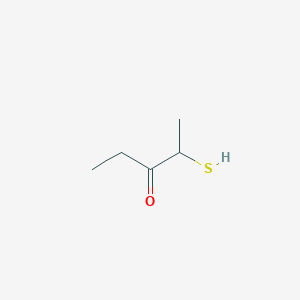
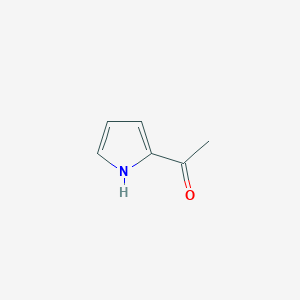
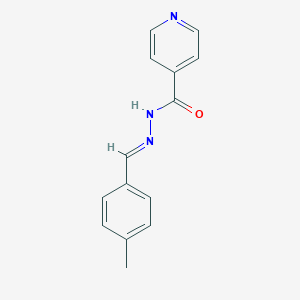
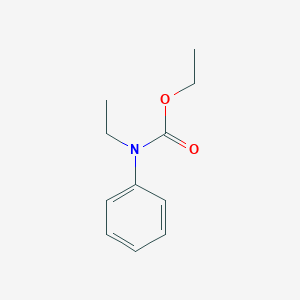
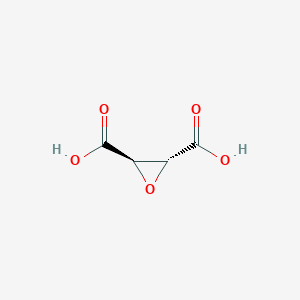
![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)
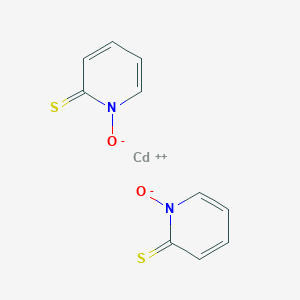
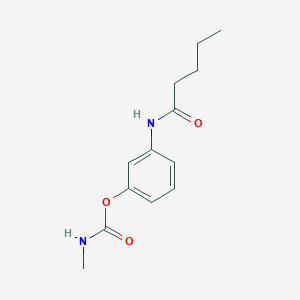
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
